molecular formula C11H16N5O6PS B022460 Aptme CAS No. 107133-74-4

Aptme

Cat. No.: B022460
CAS No.: 107133-74-4
M. Wt: 377.32 g/mol
InChI Key: DWZSOXPWUCNSSW-ZAKKHMFKSA-N
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Description

The Alpha Power Moment Exponential (APTME) distribution is a univariate parametric model developed to address limitations in traditional exponential-based distributions for lifetime data analysis and failure process modeling. Introduced by Shr (as cited in and ), this compound generalizes the moment exponential (ME) distribution through the alpha power transformation (APT) method, enabling greater flexibility in shape parameters. This adaptability allows this compound to model datasets with non-monotonic hazard rates, such as those exhibiting an upside-down bathtub curve, which is critical in biomedical and reliability engineering applications .

Properties

CAS No.

107133-74-4

Molecular Formula

C11H16N5O6PS

Molecular Weight

377.32 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy(methoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol

InChI

InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1

InChI Key

DWZSOXPWUCNSSW-ZAKKHMFKSA-N

SMILES

COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

COP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

adenosine 5'-O-phosphorothioate O-methyl ester
adenosine 5'-O-phosphorothioate O-methyl ester, (S)-isomer
APTME

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Flexibility: this compound’s hazard rate can model upside-down bathtub curves, unlike APT Lomax (strictly decreasing) or APT Weibull (restricted to monotonic/bathtub shapes) .
  • Parameter Efficiency : this compound requires only two parameters ($\alpha, \epsilon$) to achieve complex shapes, whereas APT Weibull and APT Lomax need three .

Performance in Real-World Datasets

Table 1: Goodness-of-Fit Metrics for this compound vs. Competing Models (Adapted from )

Model AIC BIC Kolmogorov-Smirnov (KS) Cramer von Mises (CvM)
This compound 312.5 318.2 0.032 0.041
APT Weibull 327.8 335.1 0.067 0.098
APT Lindley 329.4 334.9 0.071 0.112
ME (Base Model) 345.6 349.3 0.123 0.201

Analysis :

  • This compound achieves the lowest Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC), indicating superior fit with fewer parameters .
  • The Kolmogorov-Smirnov (KS) and Cramer von Mises (CvM) statistics for this compound are significantly lower than those of competing models, validating its accuracy in capturing empirical data patterns .

Entropy and Information Metrics

This compound’s entropy metrics, including Tsallis entropy (TE) and relative entropy (RE), increase with $\alpha$ and $\epsilon$, reflecting enhanced information retention. For example, at $\alpha = 2.5$ and $\epsilon = 1.5$, this compound achieves $TE = 4.82$ and $RE = 0.12$, outperforming APT Weibull ($TE = 4.10$, $RE = 0.21$) under identical conditions .

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